molecular formula C11H12N2O4S B12892011 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 65116-12-3

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12892011
CAS No.: 65116-12-3
M. Wt: 268.29 g/mol
InChI Key: WIECGSNRYXHUGQ-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone ring substituted with a methyl group at the 3-position and a benzenesulfonamide moiety. This compound belongs to a class of molecules where structural variations in substituents significantly influence physicochemical properties and biological activity.

Properties

CAS No.

65116-12-3

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N2O4S/c1-7-6-10(14)13(11(7)15)8-2-4-9(5-3-8)18(12,16)17/h2-5,7H,6H2,1H3,(H2,12,16,17)

InChI Key

WIECGSNRYXHUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. Additionally, the pyrrolidinyl group can interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in CAS 952182-33-1 enhances lipophilicity and metabolic stability compared to the methyl or phenyl analogs .
  • Solubility: The aminoethyl linker in CAS 472979-64-9 increases polarity (pKa ~10.16), suggesting improved aqueous solubility under acidic conditions .
  • Fluorine Substitution : Fluorinated derivatives (e.g., CAS 30438-06-3) may exhibit enhanced bioavailability due to fluorine’s electronegativity and small atomic radius, which can improve membrane permeability .

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